REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([NH:12][C:13]([CH:15]3[CH2:17][CH2:16]3)=[O:14])[N:8]=[CH:9]2)=[CH:4][CH:3]=1.[NH2:18][C:19]1[CH:20]=[CH:21][C:22]([CH3:34])=[C:23](B2OC(C)(C)C(C)(C)O2)[CH:24]=1.C(=O)([O-])[O-].[K+].[K+].O1CCOCC1.O.C([O-])(O)=O.[Na+]>CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[NH2:18][C:19]1[CH:24]=[CH:23][C:22]([CH3:34])=[C:21]([C:2]2[CH:11]=[C:10]3[C:5]([CH:6]=[C:7]([NH:12][C:13]([CH:15]4[CH2:17][CH2:16]4)=[O:14])[N:8]=[CH:9]3)=[CH:4][CH:3]=2)[CH:20]=1 |f:2.3.4,7.8,9.10.11|
|
Name
|
|
Quantity
|
1.053 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C2C=C(N=CC2=C1)NC(=O)C1CC1
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Name
|
|
Quantity
|
1.2607 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C1)B1OC(C)(C)C(C)(C)O1)C
|
Name
|
|
Quantity
|
1.385 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
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Quantity
|
0.1311 g
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified via flash chromatography on silica gel (40 g silica, solvent gradient: 0-80% ethyl acetate in dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C1)C1=CC=C2C=C(N=CC2=C1)NC(=O)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3653 g | |
YIELD: PERCENTYIELD | 119% | |
YIELD: CALCULATEDPERCENTYIELD | 118.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |